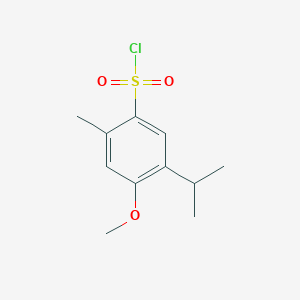
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride: is an organic compound with the molecular formula C11H15ClO3S and a molecular weight of 262.76 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with isopropyl, methoxy, and methyl groups. It is commonly used in organic synthesis and research applications due to its reactivity and functional group diversity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride typically involves the sulfonation of 5-Isopropyl-4-methoxy-2-methylbenzene followed by chlorination. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid for sulfonation and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or distillation .
化学反应分析
Types of Reactions:
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Sulfonamides, sulfonate esters, and sulfonothioates: from nucleophilic substitution.
Sulfonyl hydride: from reduction.
Aldehydes or carboxylic acids: from oxidation.
科学研究应用
Chemistry: 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives. It is also employed in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules .
Medicine: The compound is used in the development of drugs, particularly those targeting enzymes and receptors that interact with sulfonyl groups. It is also used in the synthesis of sulfonamide-based antibiotics .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. It is also employed as an intermediate in the synthesis of various specialty chemicals .
作用机制
The mechanism of action of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonyl derivatives. The molecular targets include amino groups on proteins and peptides, hydroxyl groups on carbohydrates, and thiol groups on cysteine residues .
相似化合物的比较
- 4-Methoxybenzenesulfonyl chloride
- 2-Methylbenzenesulfonyl chloride
- 4-Isopropylbenzenesulfonyl chloride
Uniqueness: 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is unique due to the presence of multiple substituents on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. The combination of isopropyl, methoxy, and methyl groups provides a distinct steric and electronic environment that can affect the compound’s behavior in various synthetic and biological applications .
属性
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDRZYFYDMMUJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602547 |
Source


|
| Record name | 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-83-7 |
Source


|
| Record name | 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)


![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)





![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)


